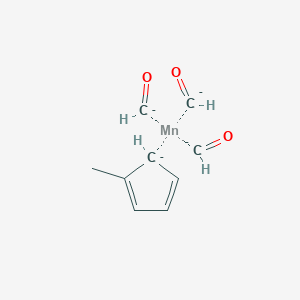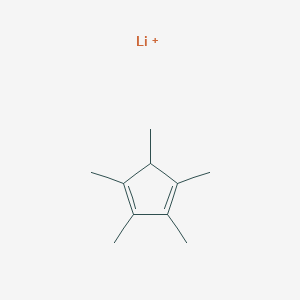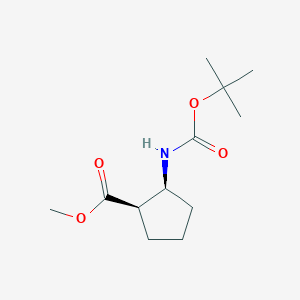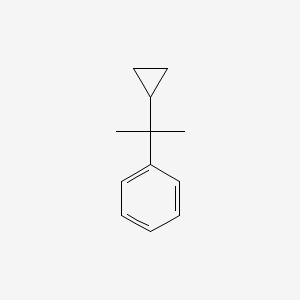
(2-Methylcyclopenta-2,4-dien-1-YL)manganesetricarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylcyclopenta-2,4-dien-1-YL)manganesetricarbaldehyde is a complex organometallic compound that features a manganese center coordinated to a cyclopentadienyl ring substituted with a methyl group and three carbonyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylcyclopenta-2,4-dien-1-YL)manganesetricarbaldehyde typically involves the reaction of methylcyclopentadiene with manganese pentacarbonyl. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to facilitate the substitution of carbonyl ligands with the cyclopentadienyl ring, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
(2-Methylcyclopenta-2,4-dien-1-YL)manganesetricarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese oxides and other oxidation products.
Reduction: Reduction reactions can convert the compound to lower oxidation states of manganese.
Substitution: The carbonyl ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the use of ligands and catalysts to facilitate the exchange of carbonyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield manganese dioxide, while reduction can produce manganese carbonyl complexes with fewer carbonyl ligands.
科学研究应用
Chemistry
In chemistry, (2-Methylcyclopenta-2,4-dien-1-YL)manganesetricarbaldehyde is used as a precursor for the synthesis of other organometallic compounds. Its unique structure allows for the exploration of new coordination chemistry and catalytic properties.
Biology and Medicine
Research in biology and medicine has investigated the potential use of this compound in drug delivery systems and as a catalyst for biochemical reactions. Its ability to coordinate with various ligands makes it a versatile tool for studying enzyme mechanisms and developing new therapeutic agents.
Industry
In industry, this compound is used as a catalyst in various chemical processes, including polymerization and hydrogenation reactions. Its stability and reactivity make it an attractive option for industrial applications.
作用机制
The mechanism of action of (2-Methylcyclopenta-2,4-dien-1-YL)manganesetricarbaldehyde involves the coordination of the manganese center with various ligands. This coordination can activate the compound for catalytic reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Manganese, tricarbonyl (methylcyclopentadienyl): Similar in structure but with different substituents on the cyclopentadienyl ring.
Cyclopenta-2,4-dien-1-yltrimethylsilane: Features a silicon center instead of manganese, used in different types of reactions.
Pyridylphenylene cyclopentadienone: Used as a building block for dendrimer synthesis, with different applications in materials science.
Uniqueness
(2-Methylcyclopenta-2,4-dien-1-YL)manganesetricarbaldehyde is unique due to its specific combination of a manganese center with a methyl-substituted cyclopentadienyl ring and three carbonyl groups. This structure imparts distinct reactivity and stability, making it valuable for specialized applications in catalysis and materials science.
属性
分子式 |
C9H10MnO3-4 |
|---|---|
分子量 |
221.11 g/mol |
IUPAC 名称 |
manganese;methanone;1-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/C6H7.3CHO.Mn/c1-6-4-2-3-5-6;3*1-2;/h2-5H,1H3;3*1H;/q4*-1; |
InChI 键 |
FOIZRFNUXDWKNV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C[CH-]1.[CH-]=O.[CH-]=O.[CH-]=O.[Mn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-Methylpropyl)carbamoyl]prop-2-enoic acid](/img/structure/B11726498.png)
![(2S)-2-[N-(3,5-dimethylphenyl)methanesulfonamido]propanoic acid](/img/structure/B11726510.png)


![ethyl 3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate](/img/structure/B11726516.png)
![3-chloro-2-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B11726521.png)

![2-(1-Cyano-2-phenyleth-1-en-1-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11726534.png)
![2-(ethylsulfanyl)-5-{[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl}-1-methyl-1H-imidazole](/img/structure/B11726540.png)
![2-chloroethyl N-[2-(furan-2-yl)ethenyl]carbamate](/img/structure/B11726545.png)
![3-[2-(4-chlorophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B11726553.png)

![2-{3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}ethanamine](/img/structure/B11726563.png)

